![molecular formula C25H29N3O5 B2579372 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-88-1](/img/structure/B2579372.png)

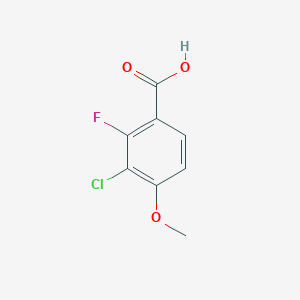

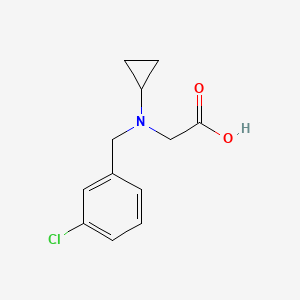

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds with similar structures have been synthesized and analyzed for their crystal structures using X-ray diffraction data. For example, the synthesis and structural analysis of related pyrano and pyridine derivatives have been detailed, demonstrating the potential for these compounds in exploring intermolecular interactions and crystal packing stabilization mechanisms (Ganapathy et al., 2015). These insights are crucial for the development of new materials and pharmaceuticals.

Catalytic Applications

Nano-catalysts based on pyranopyrimidine derivatives have been developed and characterized, showcasing their efficacy in facilitating the synthesis of other complex organic compounds. For instance, a study demonstrated the use of a new Schiff base complex as a catalyst for synthesizing 1-(α-Aminoalkyl)-2-Naphthols (Goudarziafshar et al., 2021). These findings highlight the role of pyrano[3,2-c]pyridine derivatives in promoting chemical reactions, potentially useful in pharmaceutical synthesis and material science.

Corrosion Inhibition

Pyrano[3,2-c]pyridine derivatives have shown potential as corrosion inhibitors for metals in acidic environments. Research has indicated that these compounds can effectively protect metals like steel and copper from corrosion, making them valuable in industrial applications (Dandia et al., 2013). The dual functionality as corrosion inhibitors and their synthesis via environmentally friendly methods such as ultrasound-assisted synthesis further enhances their appeal for practical applications.

Optical and Electronic Properties

The synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have unveiled their stable thermal properties and polycrystalline structure. These compounds exhibit significant optical band gaps, making them candidates for photovoltaic device applications (El-Menyawy et al., 2019). Such studies underscore the versatility of pyrano[3,2-c]pyridine derivatives in the development of new materials with potential electronic and optical applications.

Mécanisme D'action

Target of Action

The compound belongs to the class of pyrano[3,2-c]pyridine derivatives . Compounds in this class have been found to exhibit a wide range of biological activities . .

Mode of Action

Many pyrano[3,2-c]pyridine derivatives have been found to interact with various biological targets, leading to a range of effects .

Propriétés

IUPAC Name |

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-4-30-19-9-8-16(12-20(19)31-5-2)22-18(13-26)24(27)33-21-11-15(3)28(25(29)23(21)22)14-17-7-6-10-32-17/h8-9,11-12,17,22H,4-7,10,14,27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIMMRJZOSHXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4CCCO4)N)C#N)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2579298.png)

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)

![2-(phenylsulfonyl)-N'-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide](/img/structure/B2579307.png)